Hexachlorocyclohexane
Overview
Description
Hexachlorocyclohexane is a polyhalogenated organic compound with the chemical formula C₆H₆Cl₆. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has nine stereoisomers, including eight diastereomers and one pair of enantiomers. This compound is known for its pesticidal properties and has been used extensively in agriculture. It is also recognized as a persistent organic pollutant due to its stability and resistance to degradation .
Preparation Methods
Hexachlorocyclohexane is synthesized through the chlorination of benzene under radical addition conditions. The process involves the addition of chlorine to benzene in the presence of ultraviolet light or heat, resulting in the formation of this compound isomers. The reaction can be summarized as follows: [ \text{C}_6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ] This method yields a mixture of isomers, including alpha, beta, gamma, delta, and epsilon this compound .
Chemical Reactions Analysis
Hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexachlorobenzene, a process that involves the removal of hydrogen atoms and the formation of double bonds.
Reduction: Reduction of this compound can lead to the formation of less chlorinated cyclohexane derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.
Dechlorination: Microbial and chemical dechlorination processes can break down this compound into less chlorinated compounds
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include hexachlorobenzene, less chlorinated cyclohexane derivatives, and various substituted cyclohexanes .
Scientific Research Applications
Hexachlorocyclohexane has been widely studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the effects of different geometric positions of chlorine atoms on the stability of cyclohexane conformations.
Biology: this compound is used to study the toxicological effects of persistent organic pollutants on living organisms.
Industry: This compound has been used as an insecticide in agriculture to control pests on crops
Mechanism of Action
The mechanism of action of hexachlorocyclohexane involves its interaction with the nervous system. Lindane, the gamma isomer, acts as an ectoparasiticide by interfering with the function of the nervous system in insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA and leading to hyperexcitation and death of the insect . This mechanism also explains the neurotoxic effects observed in humans and animals exposed to this compound .
Comparison with Similar Compounds
Hexachlorocyclohexane can be compared with other similar compounds such as:
Hexachlorobenzene: Unlike this compound, hexachlorobenzene has a fully aromatic structure and is used as a fungicide.
Pentachlorocyclohexane: This compound has one less chlorine atom and exhibits different chemical properties and reactivity.
Tetrachlorocyclohexane: With two fewer chlorine atoms, this compound is less stable and less toxic compared to this compound
This compound is unique due to its multiple isomers and its widespread use as an insecticide. Its persistence in the environment and its toxicological effects make it a compound of significant concern .
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18038 | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-Hexachlorocyclohexane | |
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Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
Record name | Lindane | |
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Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
Record name | Hexachlorocyclohexanes | |
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Mechanism of Action |
Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |
Record name | Lindane | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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Record name | Lindane [USAN:USP:INN:BAN] | |
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Record name | alpha-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | lindane | |
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Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
Record name | Lindane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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